

# GKK1032B: A Fungal Metabolite from Penicillium with Potent Anticancer and Antibacterial Properties

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## Compound of Interest

Compound Name: GKK1032B

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A Technical Guide for Researchers and Drug Development Professionals

Core Abstract: **GKK1032B**, a peptide-polyketide hybrid metabolite isolated from the endophytic fungus *Penicillium citrinum*, has emerged as a promising natural product with significant antiproliferative and antibacterial activities. This technical guide provides a comprehensive overview of **GKK1032B**, including its chemical properties, biological activities, and the underlying mechanism of action. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented to facilitate further research and development.

## Introduction

Endophytic fungi, residing within the tissues of living plants, are a rich source of novel secondary metabolites with diverse biological activities.[1] **GKK1032B** is one such compound, a unique peptide-polyketide hybrid, that has been isolated from *Penicillium citrinum*, an endophytic fungus found in various plants, including *Garcinia mangostana* and *Dendrobium officinale*. [1][2] Initial studies have revealed its potential as an anticancer and antibacterial agent, making it a molecule of significant interest for drug discovery and development.[3] This guide aims to consolidate the current knowledge on **GKK1032B** and provide detailed methodologies for its study.

## Physicochemical Properties

**GKK1032B** is a complex molecule with the chemical formula C<sub>32</sub>H<sub>39</sub>NO<sub>4</sub> and a molecular weight of 501.67 g/mol <sup>[3]</sup> Its chemical structure has been elucidated using various spectroscopic techniques.

Property	Value	Reference
Chemical Formula	C <sub>32</sub> H <sub>39</sub> NO <sub>4</sub>	
Molecular Weight	501.67	
CAS Number	358375-11-8	
Appearance	Solid	
Solubility	Soluble in DMSO	

## Biological Activities

**GKK1032B** has demonstrated potent biological activities, particularly against cancer cell lines and pathogenic bacteria.

### Anticancer Activity

**GKK1032B** exhibits significant cytotoxic effects against a range of human cancer cell lines.

Cell Line	Cancer Type	IC <sub>50</sub> (μM)	Reference
MG63	Osteosarcoma	3.49	
HeLa S3	Cervical Cancer	Not specified	
MCF-7	Breast Cancer	Not specified	

The primary mechanism of its anticancer action in human osteosarcoma MG63 cells has been identified as the induction of apoptosis through the activation of the caspase signaling pathway.

### Antibacterial Activity

In addition to its anticancer properties, **GKK1032B** has shown activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain	Gram Stain	Activity	Reference
Bacillus subtilis	Positive	Active	
Mycobacterium tuberculosis	N/A	Active	

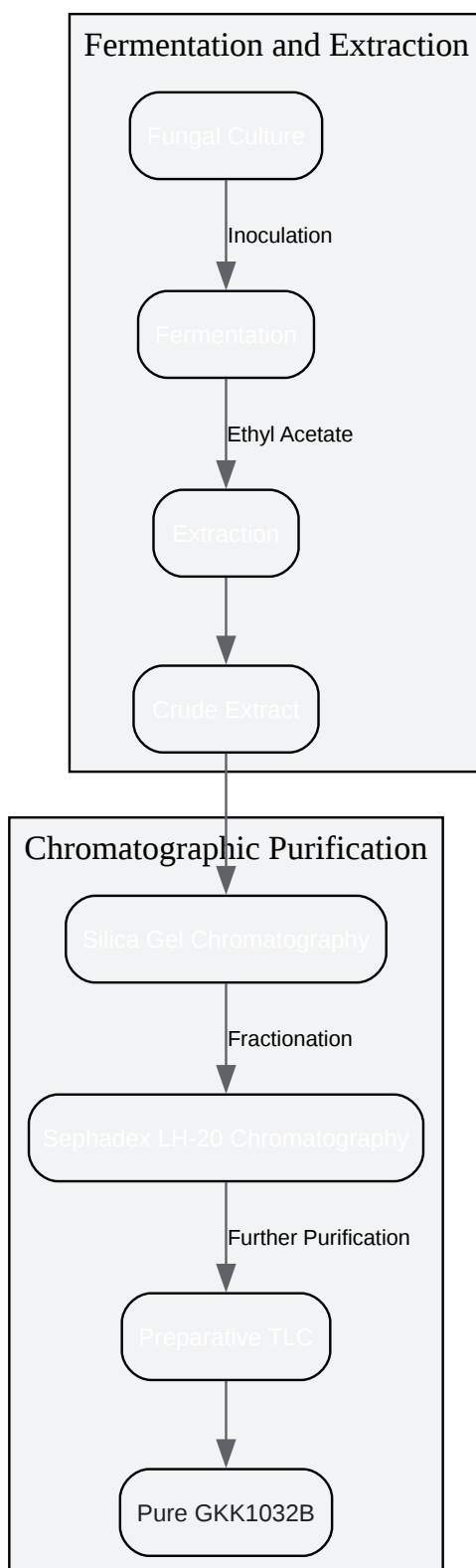
## Experimental Protocols

This section provides detailed protocols for the isolation, characterization, and biological evaluation of **GKK1032B**.

### Isolation of **GKK1032B** from *Penicillium citrinum*

Objective: To isolate **GKK1032B** from the culture of *Penicillium citrinum*.

Workflow:



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Caption: Workflow for the isolation and purification of **GKK1032B**.

#### Methodology:

- Fungal Culture and Fermentation:
  - Culture the endophytic fungus *Penicillium citrinum* on a suitable medium such as Potato Dextrose Agar (PDA).
  - Inoculate a liquid medium (e.g., Potato Dextrose Broth) with the fungal culture and incubate for an appropriate period (e.g., 2-4 weeks) under suitable conditions (e.g., 25-28 °C, static or shaking).
- Extraction:
  - After incubation, separate the fungal mycelium from the culture broth by filtration.
  - Extract the culture broth and the mycelium separately with an organic solvent such as ethyl acetate.
  - Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
- Chromatographic Purification:
  - Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
  - Further purify the fractions containing **GKK1032B** using Sephadex LH-20 column chromatography.
  - Perform final purification using preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to obtain pure **GKK1032B**.

## Structural Characterization

Objective: To confirm the chemical structure of the isolated **GKK1032B**.

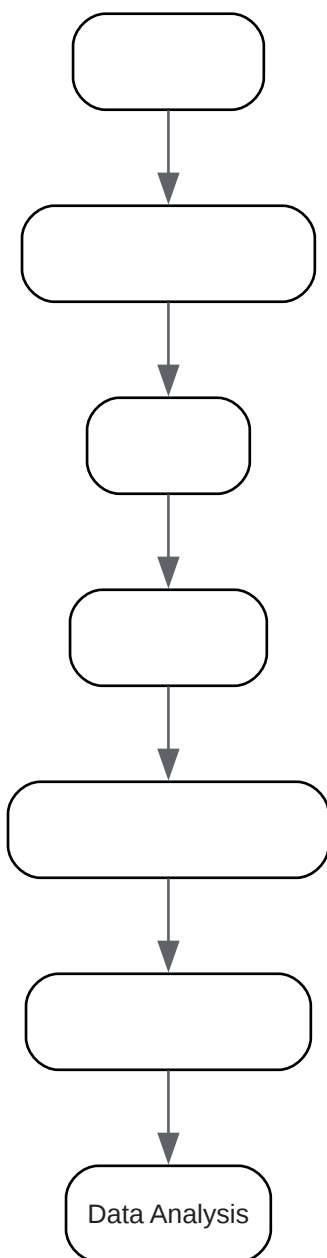
#### Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve the purified **GKK1032B** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
  - Acquire <sup>1</sup>H NMR, <sup>13</sup>C NMR, COSY, HSQC, and HMBC spectra to determine the proton and carbon framework and their connectivities.
- Mass Spectrometry (MS):
  - Analyze the purified compound using high-resolution mass spectrometry (HRMS), such as ESI-MS or FAB-MS, to determine the exact mass and molecular formula.

## In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of **GKK1032B** on cancer cells.

Workflow:



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Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

- Cell Culture: Culture the desired cancer cell line (e.g., MG63) in a suitable medium supplemented with fetal bovine serum and antibiotics.

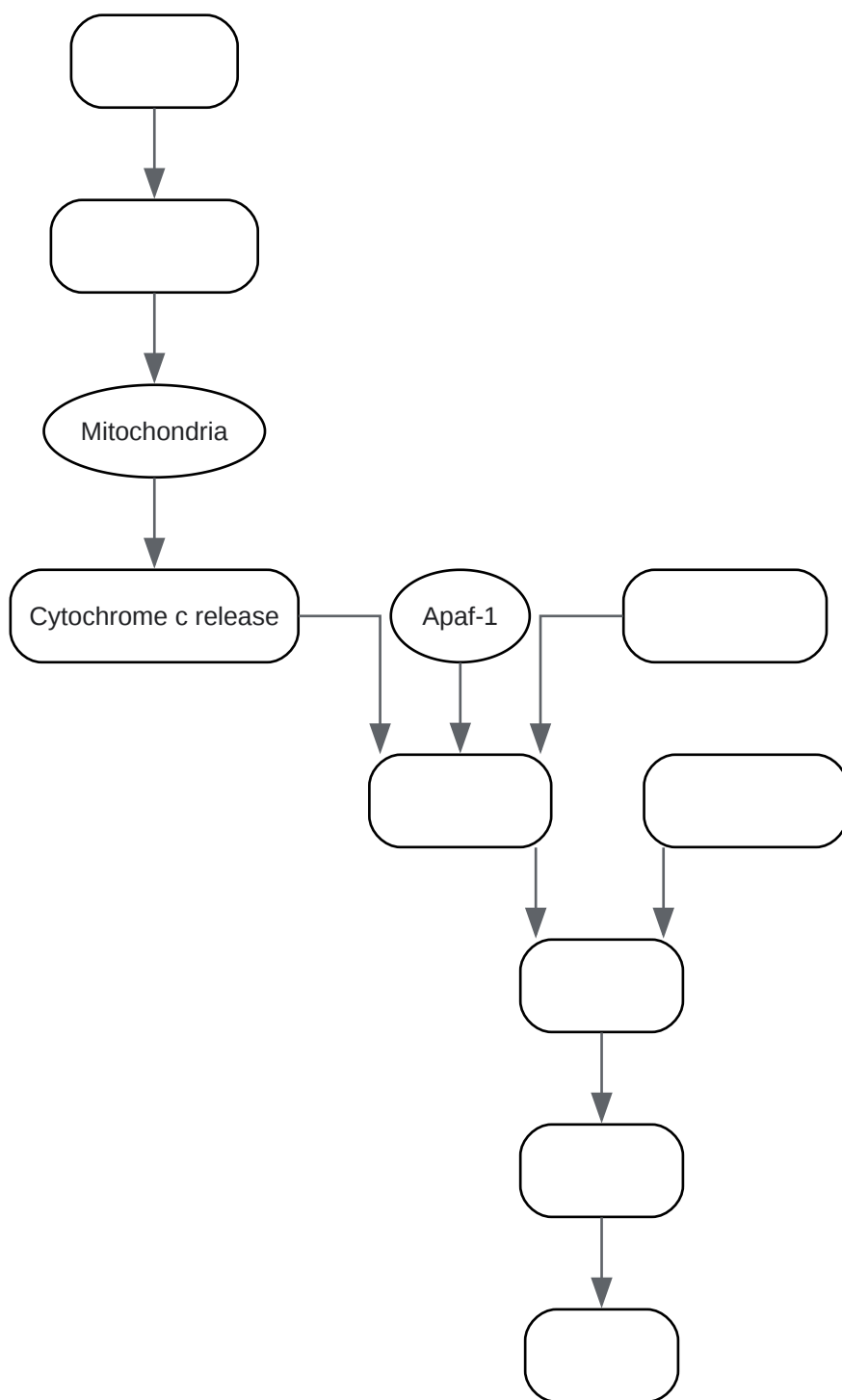
- **Cell Seeding:** Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **GKK1032B** (dissolved in DMSO and diluted in culture medium) and a vehicle control (DMSO).
- **Incubation:** Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO2 incubator.
- **MTT Assay:**
  - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
  - Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
  - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

## Apoptosis and Caspase Pathway Analysis

**Objective:** To investigate the induction of apoptosis and the activation of the caspase pathway by **GKK1032B**.

**Signaling Pathway:**





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